![molecular formula C16H27N5O B5514313 N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)

N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and exploration of pyrimidinamine derivatives and related compounds have been a significant area of interest in pharmaceutical and chemical research due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

Synthesis approaches for pyrimidinamine derivatives and similar compounds involve multi-step chemical processes, including electrophilic fluorination, palladium-catalyzed displacement reactions, and chemoenzymatic strategies. For example, a facile four-step synthetic approach was used to synthesize a candidate for imaging dopamine D4 receptors, demonstrating the complexity and precision required in these syntheses (Eskola et al., 2002).

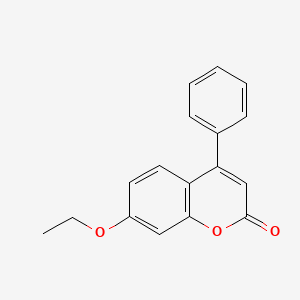

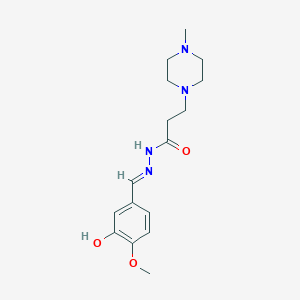

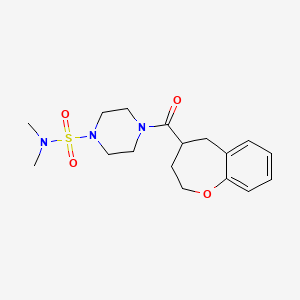

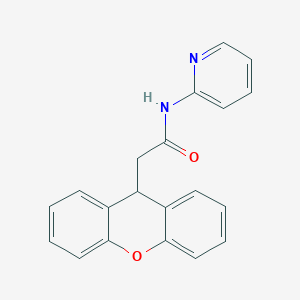

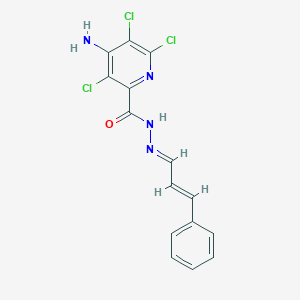

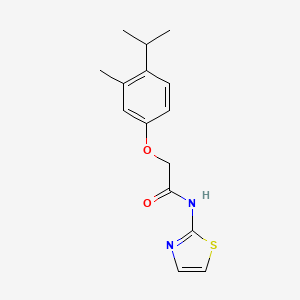

Molecular Structure Analysis

The molecular structures of pyrimidinamine derivatives are characterized by their nitrogen-containing rings, which play a crucial role in their chemical behavior and interaction with biological targets. Structural studies often involve crystallography and spectroscopic methods to elucidate their conformation and bonding patterns (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrimidinamine derivatives engage in various chemical reactions, reflecting their reactive nitrogen centers. These reactions include nucleophilic substitutions, which are central to modifying the compounds for specific biological activities or further chemical transformations. The reactivity of these compounds is influenced by their electronic and steric properties, which are meticulously analyzed in synthetic chemistry research (Mallesha et al., 2012).

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Synthesis

In radiopharmaceutical applications, compounds similar to N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine have been synthesized for imaging dopamine D4 receptors. For example, Eskola et al. (2002) synthesized 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine as a candidate for this purpose, highlighting its potential in neurological research and diagnostics (Eskola et al., 2002).

Material Science

In material science, the incorporation of piperazine derivatives has been explored for enhancing the properties of materials. For instance, Yang et al. (2017) developed a nanofiltration membrane with a mussel-inspired interlayer to improve permeation performance, demonstrating the utility of piperazine-based compounds in fabricating advanced filtration systems (Yang et al., 2017).

Environmental Science

In environmental science, the degradation of aqueous piperazine in carbon dioxide capture processes has been studied to understand its stability and efficacy in CO2 absorption technologies. Freeman et al. (2010) found piperazine to be significantly resistant to thermal degradation, making it a promising solvent for CO2 capture by absorption/stripping (Freeman et al., 2010).

Analytical Chemistry

In analytical chemistry, the development of capillary electrophoretic methods for the separation of imatinib mesylate and related substances showcases the role of compounds with structural similarities to N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine. This highlights their potential in quality control and pharmaceutical analysis (Ye et al., 2012).

Anticancer Research

In anticancer research, derivatives of pyrido[1,2-a]pyrimidin-4-one, similar in structural complexity to the compound of interest, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating potential applications in developing new anticancer agents (Mallesha et al., 2012).

Eigenschaften

IUPAC Name |

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O/c1-12(2)10-16(22)21-8-6-20(7-9-21)15-11-14(19(4)5)17-13(3)18-15/h11-12H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVNRFCVLDHVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-methylbutan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)

![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)